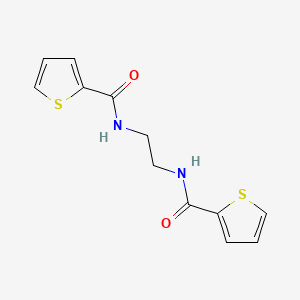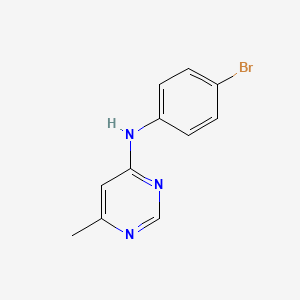
4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate
Descripción general
Descripción
4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate, also known as NPQ, is a fluorescent probe that has been used extensively in scientific research. This chemical compound has a unique structure that allows it to bind to biological molecules, making it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate functions as a fluorescent probe by binding to biological molecules and undergoing a conformational change that results in an increase in fluorescence intensity. The mechanism of action of 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited donor molecule to an acceptor molecule.
Biochemical and Physiological Effects:
4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of immune system function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is its high sensitivity and selectivity, which allows for the detection of small changes in biological processes. Additionally, 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is relatively easy to use and does not require specialized equipment. However, one limitation of 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate is its potential for toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate in scientific research. One area of interest is the development of new methods for synthesizing 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate that are more efficient and cost-effective. Additionally, there is a need for further research into the potential therapeutic applications of 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate, particularly in the treatment of cancer. Finally, there is a need for further investigation into the potential toxicity of 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate and the development of safer alternatives for use in scientific research.
Aplicaciones Científicas De Investigación
4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been widely used as a fluorescent probe for studying various biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. It has also been used to study the intracellular localization of proteins and to monitor changes in intracellular pH. Additionally, 4-nitrophenyl 3-methyl-2-phenyl-4-quinolinecarboxylate has been used as a diagnostic tool for detecting cancer cells and as a therapeutic agent for treating cancer.
Propiedades
IUPAC Name |
(4-nitrophenyl) 3-methyl-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-15-21(23(26)29-18-13-11-17(12-14-18)25(27)28)19-9-5-6-10-20(19)24-22(15)16-7-3-2-4-8-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRLZBVALVHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 3-methyl-2-phenylquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinylmethyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4844481.png)
![methyl 3-({[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4844484.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)propyl]propanamide](/img/structure/B4844492.png)
![2-{[(4-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4844493.png)


![4-ethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4844518.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4844527.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4844541.png)
![ethyl 7-amino-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4844543.png)
![methyl 2-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4844565.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4844573.png)
![1-({[2-(4-pyridinyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B4844579.png)